molecular formula C12H15NO3 B2477553 1-(Cyclohexyloxy)-2-nitrobenzene CAS No. 30718-74-2

1-(Cyclohexyloxy)-2-nitrobenzene

Cat. No.: B2477553
CAS No.: 30718-74-2
M. Wt: 221.256
InChI Key: NWWDNUORQBVXQM-UHFFFAOYSA-N
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Description

1-(Cyclohexyloxy)-2-nitrobenzene is an organic compound characterized by a benzene ring substituted with a nitro group and a cyclohexyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexyloxy)-2-nitrobenzene typically involves the nitration of 1-(Cyclohexyloxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions such as temperature, concentration of reagents, and reaction time are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohexyloxy)-2-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions where the cyclohexyloxy group may be oxidized to form different functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, or amines under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 1-(Cyclohexyloxy)-2-aminobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the cyclohexyloxy group.

Scientific Research Applications

1-(Cyclohexyloxy)-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted benzene derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-(Cyclohexyloxy)-2-nitrobenzene exerts its effects depends on the specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects or toxicity.

Comparison with Similar Compounds

    1-(Cyclohexyloxy)-4-nitrobenzene: Similar structure but with the nitro group in the para position.

    1-(Cyclohexyloxy)-3-nitrobenzene: Similar structure but with the nitro group in the meta position.

    1-(Cyclohexyloxy)-2-aminobenzene: The reduced form of 1-(Cyclohexyloxy)-2-nitrobenzene.

Uniqueness: this compound is unique due to the specific positioning of the nitro and cyclohexyloxy groups, which influence its chemical reactivity and potential applications. The ortho positioning of the nitro group relative to the cyclohexyloxy group can lead to distinct electronic and steric effects, making it a valuable compound for targeted synthetic and research applications.

Properties

IUPAC Name

1-cyclohexyloxy-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWDNUORQBVXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a similar manner as in Example 1, bromocyclohexane was reacted with o-nitrophenol to yield 2-cyclohexoxynitrobenzene; which was reduced to the corresponding aniline; then reacted with N-methylolpyrrolidone to form the corresponding N-methylenepyrrolidonyl derivative; which was acylated with chloroacetyl chloride to form the desired product.
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Synthesis routes and methods II

Procedure details

To 40 ml of a dioxane suspension containing 0.92 g of 60% sodium hydride was added 2.5 ml of cyclohexanol at room temperature over a 15-minute period, and the mixture was stirred at the same temperature for 1 hour and then at 50° C. for 3.5 hours. The temperature of the reaction solution was returned to room temperature, 10 ml of a dioxane containing 3.2 g of 2-fluoronitrobenzene was added dropwise, and the mixture was stirred at room temperature overnight. The dioxane was evaporated, the residue was extracted with chloroform, and the chloroform layer was washed, in turn, with water and a saturated aqueous sodium chloride solution and then dried over anhydrous sodium sulfate. The solvent was evaporated to give an oil, which was then distilled under reduced pressure to give 3.8 g of 2-cyclohexyloxynitrobenzene.
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Synthesis routes and methods III

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Synthesis routes and methods IV

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